molecular formula C14H13ClO2 B6379935 4-(4-Chloro-3-methylphenyl)-2-methoxyphenol CAS No. 1261920-79-9

4-(4-Chloro-3-methylphenyl)-2-methoxyphenol

Cat. No.: B6379935
CAS No.: 1261920-79-9
M. Wt: 248.70 g/mol
InChI Key: OHKMJEDPMYMPFM-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methylphenyl)-2-methoxyphenol is an organic compound with the molecular formula C8H9ClO2. This compound is a derivative of phenol, characterized by the presence of a chlorine atom and a methoxy group attached to the benzene ring. It is known for its applications in various fields, including chemistry, biology, and industry.

Properties

IUPAC Name

4-(4-chloro-3-methylphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c1-9-7-10(3-5-12(9)15)11-4-6-13(16)14(8-11)17-2/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKMJEDPMYMPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685605
Record name 4'-Chloro-3-methoxy-3'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261920-79-9
Record name 4'-Chloro-3-methoxy-3'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-methylphenyl)-2-methoxyphenol typically involves the chlorination of 3-methylphenol followed by methoxylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or sulfuryl chloride, and methoxylation is achieved using methanol in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-methylphenyl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to the corresponding hydroquinone.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(4-Chloro-3-methylphenyl)-2-methoxyphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential antimicrobial properties.

    Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly as an antiseptic or disinfectant.

    Industry: It is used in the production of dyes, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methylphenyl)-2-methoxyphenol involves its interaction with cellular components. The chlorine atom and methoxy group enhance its ability to penetrate cell membranes and disrupt cellular processes. It targets microbial cell walls and membranes, leading to cell lysis and death. The compound also interferes with enzymatic activities, further contributing to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methylphenol
  • 4-Chloro-2-methoxyphenol
  • 4-Chloro-3,5-dimethylphenol

Uniqueness

4-(4-Chloro-3-methylphenyl)-2-methoxyphenol is unique due to the presence of both a chlorine atom and a methoxy group on the phenol ring. This combination enhances its chemical reactivity and biological activity compared to similar compounds. The methoxy group increases its solubility in organic solvents, making it more versatile in various applications.

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